Dysprosium phosphate

Description

Contextual Overview of Rare Earth Phosphate (B84403) Compounds in Advanced Materials Science

Rare earth phosphates (REPO₄) are a class of ceramic materials that have garnered significant attention in advanced materials science due to their versatile and unique properties. ontosight.airesearchgate.net These compounds, formed between rare earth elements and phosphate anions, exhibit high thermal stability, chemical resistance, and often possess valuable optical and magnetic characteristics. ontosight.aipsu.edu Their applications are diverse, ranging from phosphors in lighting and displays to catalysts and biomedical materials. ontosight.aimater-rep.com

In the realm of advanced materials, rare earth phosphates are explored for their potential in creating robust environmental barrier coatings (EBCs) for components in high-temperature environments, such as in aerospace applications. rpi.edusciopen.com The stability of these materials under extreme conditions makes them suitable candidates for protecting underlying components from degradation. rpi.edu Furthermore, the ability of the phosphate host lattice to accommodate various rare earth ions allows for the tuning of specific properties, such as luminescence, by doping with different elements. mater-rep.comnih.gov The investigation into multicomponent rare-earth phosphates is an emerging area, offering a vast compositional space for designing materials with tailored functionalities. rpi.edu

The synthesis of rare earth phosphates can be achieved through various methods, including precipitation from aqueous solutions, crystallization from phosphoric acid solutions, and sol-gel techniques. researchgate.netpsu.eduscientific.net The chosen synthesis route can significantly influence the resulting material's properties, such as crystallinity, particle size, and morphology, which in turn affect its performance in various applications. psu.eduresearchgate.net Research also extends to the creation of glass-ceramic composites, where rare-earth phosphate crystallites are embedded within a glass matrix, combining the properties of both materials. nih.gov

Significance of Dysprosium as a Lanthanide Element in Functional Material Development

Dysprosium (Dy), a member of the lanthanide series with atomic number 66, possesses unique physical and magnetic properties that make it a critical component in the development of various functional materials. wikipedia.orgebsco.com It is a silvery-white metal that is highly susceptible to magnetization. wikipedia.orgrsc.org One of its most notable characteristics is its exceptionally high magnetic strength, particularly at low temperatures, a property it shares with holmium. americanelements.com This high magnetic susceptibility is crucial for its use in data storage applications like hard disks. wikipedia.orgrsc.org

A primary application of dysprosium is in the production of high-performance permanent magnets, specifically neodymium-iron-boron (NdFeB) magnets. wikipedia.orgsfa-oxford.com Adding dysprosium to these magnets enhances their coercivity and resistance to demagnetization at elevated temperatures, which is essential for their use in electric vehicle motors and wind turbine generators. wikipedia.orgsfa-oxford.comstrategicmetalsinvest.com

Beyond magnets, dysprosium and its compounds have found use in other specialized applications. Dysprosium-oxide–nickel cermets are utilized in neutron-absorbing control rods in nuclear reactors due to dysprosium's high thermal-neutron absorption cross-section. wikipedia.orgebsco.comrsc.org Dysprosium is also used in certain types of lighting and as a component of the magnetostrictive material Terfenol-D, which changes shape in response to a magnetic field and is used in transducers and sensors. wikipedia.orgrsc.org The growing demand for dysprosium in green technologies and high-tech devices underscores its importance in modern materials science. ebsco.comsfa-oxford.com

Evolution of Academic Research on Dysprosium Phosphate Systems

Academic research on this compound (DyPO₄) has evolved to explore its potential in various scientific and technological fields, driven by the unique properties of both the dysprosium ion and the phosphate host material. Initially, studies on lanthanide phosphates, including this compound, focused on their fundamental synthesis and structural characterization. psu.eduscientific.net this compound can exist in different crystalline forms, which influences its optical and magnetic properties. psu.eduontosight.ai

A significant area of research has been the investigation of the luminescent properties of dysprosium-doped phosphate materials. nih.govresearchgate.netrecentscientific.com These studies have explored how the concentration of dysprosium ions affects the photoluminescence and thermoluminescence of various phosphate glasses and crystals, with potential applications in areas like white LEDs and dosimetry. nih.govthaiscience.info The interaction between the dysprosium ions and the phosphate host matrix is a key factor in determining the efficiency and characteristics of the emitted light. recentscientific.com

More recently, research has expanded to include the magnetic properties of this compound and related compounds. This compound is recognized as a three-dimensional Ising antiferromagnet at low temperatures. iaea.org The study of its magnetic relaxation and the behavior of dysprosium-based single-molecule magnets (SMMs) represents a frontier in molecular magnetism, with potential applications in spintronics and high-density information storage. researchgate.netresearchgate.netacs.org Furthermore, the synthesis of this compound nanoparticles has opened up new avenues for biomedical applications, such as their use as contrast agents in magnetic resonance imaging (MRI). rsc.orgibima.eu The ability to tune the size of these nanoparticles allows for the optimization of their properties for specific applications. rsc.org The development of composite materials, such as those combining this compound with polymers for 3D printing, is also an active area of investigation for biomedical applications. researchgate.net

Structure

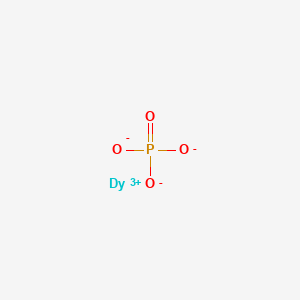

2D Structure

Properties

CAS No. |

13863-49-5 |

|---|---|

Molecular Formula |

DyO4P |

Molecular Weight |

257.47 g/mol |

IUPAC Name |

dysprosium(3+);phosphate |

InChI |

InChI=1S/Dy.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

InChI Key |

UIUJMPLGCICBOO-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Dy+3] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Dy+3] |

Other CAS No. |

13863-49-5 |

Origin of Product |

United States |

Synthetic Methodologies for Dysprosium Phosphate Materials

High-Temperature Solid-State Reaction Techniques for Dysprosium Phosphate (B84403) Synthesis

High-temperature solid-state reaction is a conventional and widely utilized method for synthesizing crystalline inorganic materials, including dysprosium phosphate. This technique involves the direct reaction of solid precursors at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product. Typically, a stoichiometric mixture of dysprosium oxide (Dy₂O₃) or other dysprosium salts and a phosphate source, such as ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), is intimately ground and heated in a furnace. The reaction often requires temperatures exceeding 1000°C to ensure the formation of a well-crystallized, single-phase product. researchgate.net

The solid-state reaction method is favored for its simplicity and scalability in producing bulk quantities of phosphors and other ceramic materials. banglajol.info For instance, dysprosium-activated phosphors like Sr₃RE₂(BO₃)₄ (where RE can be Y, La, Gd) have been synthesized using this high-temperature approach. bohrium.com Similarly, dysprosium-doped lanthanum phosphate (LaPO₄) phosphors are prepared by the solid-state reaction method at high temperatures. banglajol.info

Optimization of Reaction Parameters and Precursor Stoichiometry

The successful synthesis of this compound via solid-state reaction hinges on the precise control of several key parameters. The stoichiometry of the precursors, the reaction temperature, heating rate, and duration of the thermal treatment are all critical factors that influence the final product's characteristics. ethz.ch

Optimizing the molar ratio between the dysprosium precursor and the phosphate source is fundamental to achieving a phase-pure product. An incorrect stoichiometric ratio can lead to the formation of secondary phases or unreacted starting materials. For example, in the synthesis of dysprosium-doped materials, the concentration of the dysprosium dopant is a crucial parameter that affects the material's luminescent properties. bohrium.com

The reaction temperature and duration are also interdependent variables that must be carefully controlled. Sufficiently high temperatures are necessary to overcome the kinetic barriers of solid-state diffusion, while the duration of heating ensures the reaction proceeds to completion. For example, the synthesis of dysprosium carbides through high-pressure methods, a related solid-state process, requires temperatures of around 2500 K to drive the reaction between dysprosium and carbon. frontiersin.org

The table below summarizes key parameters and their typical ranges in solid-state synthesis.

| Parameter | Typical Range/Value | Influence on Product |

| Precursor Stoichiometry | Dependent on target compound | Phase purity, presence of secondary phases |

| Reaction Temperature | >1000°C | Crystallinity, reaction rate, phase formation |

| Reaction Duration | Several hours to days | Reaction completion, grain growth |

| Atmosphere | Air, inert, or reducing | Prevents oxidation or reduction of species |

Control of Crystallinity and Phase Purity in Solid-State Products

Achieving high crystallinity and phase purity is a primary objective in the solid-state synthesis of this compound. X-ray diffraction (XRD) is the principal analytical technique used to assess these properties. americanpharmaceuticalreview.com A well-defined XRD pattern with sharp diffraction peaks and the absence of peaks corresponding to impurity phases indicates a highly crystalline and phase-pure product. americanpharmaceuticalreview.com

The degree of crystallinity is largely influenced by the calcination temperature and duration. Higher temperatures and longer reaction times generally promote better crystal growth and reduce defects within the crystal lattice. psu.edu However, excessively high temperatures can sometimes lead to the formation of undesired phases or significant grain growth, which may not be desirable for all applications.

Phase purity is ensured by using high-purity precursors and maintaining precise stoichiometric control. americanpharmaceuticalreview.com The presence of impurities in the starting materials can lead to the formation of unwanted side products. Analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy can also be used in conjunction with XRD to confirm the absence of residual precursors or intermediate species. banglajol.info

Wet-Chemical Synthesis Routes for this compound Nanomaterials

Wet-chemical methods offer several advantages over solid-state reactions, particularly for the synthesis of nanomaterials. These techniques, which include hydrothermal synthesis, homogeneous precipitation, and sol-gel processing, allow for greater control over particle size, morphology, and distribution at significantly lower temperatures.

Hydrothermal Synthesis Protocols for Controlled Morphology and Phase

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method is highly effective for synthesizing crystalline nanoparticles with controlled morphology. sci-hub.se By adjusting parameters such as reaction temperature, time, pH, and precursor concentrations, the size and shape of the resulting this compound nanoparticles can be tailored. mdpi.com

For instance, the hydrothermal synthesis of dysprosium-doped SrMoO₄ nanophosphors has been demonstrated, yielding crystalline particles in the nanometer range. researchgate.net The morphology of hydrothermally synthesized nanoparticles can range from nanorods and nanowires to more complex structures. nih.gov The use of surfactants or other additives can further influence the particle morphology by selectively adsorbing onto specific crystal faces, thereby controlling their growth rates. sci-hub.se

The table below illustrates the effect of various parameters on the morphology of nanoparticles in hydrothermal synthesis. mdpi.com

| Parameter | Effect on Nanoparticle Morphology | Example |

| pH | Influences particle size and distribution. | Increasing pH from 4 to 11 in GdPO₄ synthesis decreased nanoparticle length from 635 nm to 99 nm. mdpi.com |

| Precursor Molar Ratio | Affects nanoparticle dimensions. | Changing the : molar ratio from 1:7.5 to 1:50 in GdPO₄ synthesis increased width and decreased length. mdpi.com |

| Temperature | Controls reaction kinetics and crystallinity. | A minimum temperature of 150°C was needed for uniform DyPO₄ nanoparticle synthesis via microwave-assisted heating. rsc.org |

| Reaction Time | Influences crystal growth and particle size. | Longer reaction times generally lead to larger particles. researchgate.net |

Homogeneous Precipitation Methods for Uniform Nanoparticle Fabrication

Homogeneous precipitation is a technique where the precipitating agent is generated slowly and uniformly throughout the solution, leading to the formation of monodisperse nanoparticles. rsc.org This method avoids localized high concentrations of the precipitating agent, which can cause rapid, uncontrolled precipitation and result in a broad particle size distribution.

A common approach involves the thermal decomposition of a substance like urea (B33335), which slowly increases the pH of the solution, inducing the gradual precipitation of the desired metal phosphate. For the synthesis of this compound nanoparticles, a dysprosium salt is dissolved along with a phosphate source in a suitable solvent. The slow generation of the precipitating agent ensures that nucleation and growth occur under controlled conditions, yielding uniform nanoparticles. rsc.org This method has been successfully used to synthesize uniform this compound nanoparticles with tunable sizes. rsc.org

Key factors influencing the outcome of homogeneous precipitation include the initial concentrations of the metal salt and the precipitating agent, the temperature, and the solvent used. For example, in the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles via a hydroxide (B78521) precipitation method, the calcination temperature of the precursor was a critical parameter. researchgate.net

Sol-Gel Processing for this compound Glass and Ceramic Precursors

The sol-gel process is a versatile wet-chemical technique used to produce glasses and ceramics at lower temperatures than conventional melting methods. sigmaaldrich.comias.ac.in It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. The process typically starts with the hydrolysis and polycondensation of molecular precursors, often metal alkoxides, in a solvent. sigmaaldrich.com

For the synthesis of this compound materials, a dysprosium precursor and a phosphorus precursor are dissolved in a suitable solvent. The subsequent hydrolysis and condensation reactions lead to the formation of a three-dimensional network, or gel, which encapsulates the solvent. After aging and drying, the gel is typically heat-treated (calcined) to remove organic residues and to crystallize the desired this compound phase. researchgate.net

The sol-gel method offers excellent control over the purity and homogeneity of the final product at a molecular level. google.com It can be used to prepare not only powders but also thin films, fibers, and monolithic pieces. sigmaaldrich.com A significant advantage is the ability to incorporate dopants, such as other rare-earth ions, uniformly into the host matrix. nih.gov However, the process can be sensitive to reaction conditions, and challenges such as cracking during drying need to be managed. nih.gov

Micro-emulsion and Precipitation Techniques

Precipitation and micro-emulsion methods are solution-based approaches used to synthesize nano-sized rare earth compounds, including dysprosium phosphates. mdpi.com These techniques offer control over particle size and distribution. banglajol.infoekb.eg

In a typical homogeneous precipitation process for creating dysprosium oxide (a precursor for phosphates), dysprosium ions (Dy³⁺) are dissolved in an acid and then precipitated using a base like NaOH solution. researchgate.net The resulting precipitate is filtered, dried, and calcined to yield the final oxide nanoparticles. researchgate.net Similarly, lanthanide phosphates can be synthesized via precipitation, which is noted for its short process flow and low labor intensity. mdpi.combanglajol.info

The micro-emulsion method involves creating a thermodynamically stable dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant. This creates nano-sized reactors within the emulsion. For instance, an inverse micro-emulsion technique has been used to prepare hexagonal NaYF₄ nanocrystals co-doped with Er³⁺ and Yb³⁺, demonstrating the method's applicability for creating complex, doped nanostructures. mdpi.com This approach is particularly effective for achieving small particle sizes and high crystallinity at lower temperatures compared to other methods. ekb.eg Both ordinary and reverse micro-emulsion approaches have been successfully used to synthesize phosphors like SrAl₂O₄: Eu, Dy. ekb.eg

Melt-Quenching Approaches for this compound Doped Glass Systems

The melt-quenching technique is a conventional and widely used method for fabricating amorphous glass systems, including those doped with this compound. researchgate.netacs.orgresearchgate.net The process involves melting raw materials at high temperatures, followed by rapid cooling to prevent crystallization, thus forming a stable glass. acs.org

Preparation of Dysprosium-Doped Phosphate Glasses

The preparation of dysprosium-doped phosphate glasses by melt-quenching involves several key steps. High-purity raw materials, such as P₂O₅, BaCO₃, and Dy₂O₃, are weighed in precise molar percentages, mixed thoroughly, and placed in a crucible (often porcelain or alumina). acs.org The mixture is then melted in a furnace at temperatures typically ranging from 1150°C to 1500°C. acs.orgthaiscience.info To ensure homogeneity, the melt is often swirled during the process. acs.org The molten liquid is then quenched by pouring it onto a preheated steel or brass mold and annealed at a lower temperature (e.g., 420°C) for several hours to relieve internal stresses. acs.org

The specific composition of the glass can be varied to study the impact of different components on the final properties. For example, studies have investigated glass systems with nominal compositions like 50P₂O₅-(50–x)BaO-xDy₂O₃ and 17Li₂O-17GdF₃-(66-x)P₂O₅-xDy₂O₃. acs.orgthaiscience.info The concentration of the Dy₂O₃ dopant is a critical parameter that influences the optical and luminescent properties of the final glass. acs.orgthaiscience.info

Table 1: Examples of Dysprosium-Doped Phosphate Glass Compositions and Synthesis Parameters

| Glass System Composition (mol%) | Raw Materials | Melting Temp. | Annealing Temp. | Ref. |

|---|---|---|---|---|

| 50P₂O₅-(50–x)BaO-xDy₂O₃ (x=0-4.0) | P₂O₅, BaCO₃, Dy₂O₃ | 1150°C | 420°C | acs.org |

| 17Li₂O-17GdF₃-(66-x)P₂O₅-xDy₂O₃ (x=0-2.0) | Li₂O, GdF₃, P₂O₅, Dy₂O₃ | 1500°C | 400°C | thaiscience.info |

| P₂O₅-SrO-BaO-ZnO co-doped with Tm₂O₃/Dy₂O₃ | P₂O₅, SrO, BaO, ZnO, Tm₂O₃, Dy₂O₃ | Not specified | Not specified | researchgate.net |

Fabrication of Dysprosium-Containing Borophosphate and Sulfo-phosphate Glasses

The versatility of the melt-quenching technique allows for the creation of more complex glass networks by incorporating additional glass formers like boron oxide (B₂O₃) or sulfates (SO₃).

Borophosphate Glasses: Dysprosium-doped borophosphate glasses are fabricated to combine the properties of both phosphate and borate (B1201080) networks. researchgate.netcsic.es The synthesis process is similar to that of standard phosphate glasses. For a composition of (25BaO: 5B₂O₃: 70-xP₂O₅: xDy₂O₃), raw materials are melted and quenched to produce the glass. researchgate.net In another example, glasses with the composition 40ZnO-xB₂O₃-(60-x)P₂O₅ + 0.1Dy₂O₃ were prepared by heating powders to 450°C for approximately 10 hours before raising the temperature to 1320°C. csic.es The inclusion of B₂O₃ can improve properties like chemical durability compared to pure phosphate glasses. researchgate.net

Sulfo-phosphate Glasses: Sulfo-phosphate glasses containing dysprosium are also synthesized via melt-quenching. A study on magnesium-zinc-sulfophosphate glasses used a composition of (60-x)P₂O₅-20MgO-20ZnSO₄-xDy₂O₃, with x ranging from 0.0 to 2.0 mol%. researchgate.net Another investigation focused on lithium-borosulfophosphate glasses with the composition 15Li₂O–30B₂O₃–15SO₃–(40−x)P₂O₅–xDy₂O₃. worldscientific.com The raw materials for these glasses are melted at high temperatures and then cooled rapidly to form an amorphous solid. worldscientific.comslujst.com.ng The incorporation of sulfate (B86663) and other ions can modify the glass structure and its physical and mechanical properties. slujst.com.ngbohrium.com

Table 2: Examples of Dysprosium-Doped Borophosphate and Sulfo-phosphate Glass Systems

| Glass Type | Composition (mol%) | Technique | Key Findings | Ref. |

|---|---|---|---|---|

| Borophosphate | (25BaO: 5B₂O₃: 70-xP₂O₅: xDy₂O₃) | Melt-quenching | Studied for white luminescence applications. | researchgate.net |

| Borophosphate | 40ZnO-xB₂O₃-(60-x)P₂O₅ + 0.1Dy₂O₃ | Melt-quenching | Dy³⁺ emission lifetime is influenced by the ionic field strength of network modifiers. | csic.es |

| Sulfo-phosphate | (60-x)P₂O₅-20MgO-20ZnSO₄-xDy₂O₃ | Melt-quenching | Density increased with the addition of Dy³⁺ concentration. | researchgate.net |

Advanced Synthesis Strategies for Specific this compound Architectures

Beyond conventional methods, advanced synthesis strategies are employed to create this compound materials with tailored structures, such as phosphors for lighting and complex three-dimensional composites.

Combustion Synthesis of Dysprosium-Doped Phosphate Phosphors

Combustion synthesis is a rapid, energy-efficient method for producing crystalline phosphor powders. epjap.orgprimescholars.com The technique is characterized by a self-sustaining exothermic reaction after initiation. primescholars.com In a typical process, metal nitrates (as oxidizers) and a fuel, such as urea (CO(NH₂)₂), are mixed in stoichiometric amounts in an aqueous solution. primescholars.comresearchgate.net The mixture is then heated, leading to a vigorous, self-propagating combustion process that results in a voluminous, fine powder.

This method has been successfully used to prepare various dysprosium-doped phosphate phosphors, including KZnPO₄:Dy³⁺, Li₄Zn(PO₄)₂:Dy³⁺, and Sr₃(VO₄)₂:Dy. epjap.orgresearchgate.netbiointerfaceresearch.com For example, KZnPO₄:Dy³⁺ phosphors were synthesized using the combustion technique to create materials for near-UV-based white LEDs. epjap.org The resulting phosphors typically exhibit high phase purity and good crystalline structure without the need for long-duration, high-temperature calcination steps common in solid-state reactions. primescholars.combiointerfaceresearch.com

Extrusion-Based 3D Printing for this compound Composites

Extrusion-based 3D printing, also known as material extrusion (MEX) or fused deposition modeling (FDM), enables the fabrication of complex, three-dimensional scaffolds using composite materials. acs.orgbohrium.com This technique has been applied to create composites of this compound (DyPO₄) and a biocompatible polymer, polylactide (PLA). acs.orgnih.gov

The process begins with the preparation of uniform DyPO₄ particles, which are then blended with PLA at different weight concentrations (e.g., 5 wt% to 20 wt%). acs.org This blend is then fed into an extruder to produce a composite filament with a consistent diameter (e.g., 1.75 mm). acs.org The resulting filament serves as the feedstock for a 3D printer. acs.org The printer melts and extrudes the filament layer-by-layer to build a pre-designed 3D structure. acs.org

Structural analysis of the printed parts confirms the successful reinforcement and distribution of DyPO₄ particles throughout the PLA matrix. acs.orgnih.gov This advanced manufacturing strategy allows for the creation of custom-designed composite architectures with properties dependent on the concentration of the this compound filler. acs.org Research has shown that a reinforcement of 5 wt% DyPO₄ in a PLA matrix achieved good mechanical strength. acs.org

Structural and Morphological Characterization Studies

Crystallographic Phase Analysis of Dysprosium Phosphate (B84403) Systems

Crystallographic analysis is fundamental in identifying the atomic arrangement and phase composition of dysprosium phosphate materials, which can exist in both crystalline and amorphous forms.

X-ray diffraction (XRD) is a primary technique for the phase identification and structural analysis of crystalline this compound. wayne.edu By analyzing the diffraction patterns, researchers can confirm the crystal structure, determine lattice parameters, and assess phase purity.

This compound (DyPO₄) nanoparticles synthesized via methods like homogeneous precipitation have been identified to possess a tetragonal crystal structure. rsc.org The diffraction patterns of these nanoparticles typically show reflections consistent with the standard tetragonal DyPO₄ phase (PDF 00-026-0593), with the absence of extra reflections indicating high phase purity. rsc.org The hydrated form, DyPO₄·nH₂O (rhabdophane), has been shown to fit a trigonal lattice with the space group P3₁21. iucr.orgnih.gov In some cases, such as in dysprosium-doped magnesium pyrophosphate (Mg₂P₂O₇:Dy³⁺), the material exhibits a monoclinic crystal structure. researchgate.net

The width of the XRD peaks is inversely related to the size of the crystallites; broader peaks suggest smaller crystallites. The Scherrer formula is often used to estimate the crystallite size from the full width at half maximum (FWHM) of a prominent diffraction peak. rsc.org For instance, in one study, crystallite sizes of DyPO₄ nanoparticles were estimated to be 26 nm, 34 nm, and 52 nm, corresponding to an increase in particle size. rsc.org

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| DyPO₄·nH₂O (rhabdophane) | Trigonal | P3₁21 | a = 7.019, c = 6.417 | iucr.orgnih.gov |

| DyPO₄ | Tetragonal | - | - | rsc.org |

| Dy³⁺ doped YPO₄ | Tetragonal | - | a = 6.91, c = 6.04 | researchgate.net |

For materials at the nanoscale, electron diffraction techniques, particularly three-dimensional electron diffraction (3DED), offer a powerful complementary method to XRD for structure determination. iucr.orgnumberanalytics.com Electron diffraction is especially useful for analyzing single nanocrystals, which may be too small or part of a heterogeneous sample for conventional XRD analysis. iucr.org

Continuous rotation electron diffraction studies on single rhabdophane (B76276) (DyPO₄·nH₂O) nanocrystals have successfully determined its trigonal lattice structure (P3₁21) and precise lattice parameters. iucr.orgnih.gov This technique is highly sensitive and can reveal subtle structural features, such as disordered superstructures. In the case of rhabdophane, 3DED revealed diffuse background scattering associated with a disordered arrangement of water molecules within the structural pores. iucr.orgnih.gov This level of detail regarding order/disorder phenomena at the nanoscale is difficult to achieve with other methods, highlighting the unique capability of 3DED in characterizing complex nanostructured materials. iucr.org

This compound is also a component of various amorphous glasses, where its properties are influenced by the lack of long-range atomic order. XRD is the standard method used to confirm the amorphous or non-crystalline nature of these materials. capes.gov.brresearchgate.netscispace.com

In studies of dysprosium-doped zinc phosphate, fluorophosphate (B79755), and lithium-borosulfophosphate glasses, XRD patterns are characterized by the absence of sharp, discrete diffraction peaks. capes.gov.brresearchgate.netscispace.com Instead, a broad hump is typically observed at lower diffraction angles. scispace.com This feature confirms that the material is amorphous, lacking the periodic crystal lattice that gives rise to sharp peaks in crystalline materials. scispace.comresearchgate.net Scanning electron microscopy (SEM) analysis further supports the amorphous nature by revealing morphologies without any discernible grains or crystalline structures. researchgate.netelsevier.es

Microstructural and Nanostructural Characterization

The morphology, size, and aggregation state of this compound particles are key characteristics determined through electron microscopy techniques.

Scanning Electron Microscopy (SEM) is widely used to observe the surface morphology, particle shape, and degree of agglomeration in this compound powders. emerald.com In dysprosium-doped calcium borophosphate phosphors, SEM micrographs have shown irregularly spherical particles that are aggregates of many smaller particles. emerald.com Similarly, analysis of dysprosium-doped lanthanum phosphate revealed a solid microcrystalline structure with noticeable agglomeration between grains, a common result of high-temperature synthesis methods. banglajol.info

In studies of dysprosium-doped fluorophosphate glasses, SEM confirmed the amorphous nature of the samples. researchgate.net The images showed a lack of any grain boundaries, which is consistent with the non-crystalline structure verified by XRD. researchgate.netresearchgate.net The tendency for particles to agglomerate into larger clusters is a frequently observed phenomenon across different synthesis methods. emerald.comdoi.org

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it indispensable for the detailed analysis of individual nanoparticle size and shape. frontiersin.org TEM studies have been crucial in characterizing this compound-based nanomaterials.

For instance, DyPO₄ nanoparticles synthesized by a homogeneous precipitation method were found to be uniform in size, which could be tuned from 23 nm to 57 nm. rsc.org Similarly, HoPO₄ (a related rare-earth phosphate) nanoparticles were synthesized with a cubic shape and mean edge sizes tunable between 27 nm and 80 nm. csic.es In another study, rhabdophane-type DyPO₄·H₂O was observed to form rod-like crystals with a width of 50–100 nm and lengths of 800–1500 nm. iucr.org For silicon-substituted apatites doped with dysprosium, TEM analysis revealed elongated, round-ended nanoparticles in the size range of 20–70 nm. doi.org

| Material | Observed Shape | Size Range (nm) | Reference |

|---|---|---|---|

| DyPO₄ | Uniform | 23 - 57 | rsc.org |

| DyPO₄·H₂O (rhabdophane) | Rod-like | 50-100 (width), 800-1500 (length) | iucr.org |

| Ca₉.₉Dy₀.₁(PO₄)₂(SiO₄)₄F₂ | Elongated, round-ended | 20 - 70 | doi.org |

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition Verification

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique used to confirm the elemental composition of materials. In the context of this compound, EDX analysis would be employed to verify the presence and relative atomic percentages of dysprosium (Dy), phosphorus (P), and oxygen (O). This ensures the successful synthesis of the compound and the absence of significant impurities.

While specific EDX data for this compound is not detailed in the provided search results, the general application of this technique is to confirm the expected stoichiometry of the compound. For instance, in the synthesis of dysprosium-doped phosphate glasses, EDX would be used to confirm the incorporation of dysprosium ions into the phosphate matrix.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in elucidating the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Phosphate and Other Functional Groups

FTIR spectroscopy of this compound and related phosphate-based materials reveals characteristic absorption bands that are indicative of the phosphate group (PO₄³⁻) and other functional groups that may be present, such as hydroxyl groups from adsorbed water.

Key findings from FTIR studies on phosphate materials include:

Phosphate Vibrational Modes : The spectra of this compound nanoparticles show characteristic bands associated with phosphate vibrational modes at wavenumbers below 1250 cm⁻¹. rsc.org In phosphate glasses, the region between 830-1200 cm⁻¹ in FTIR spectra corresponds to intense asymmetrical stretching vibration modes of P-O-P bonds and symmetrical stretching vibration modes of (PO₄)³⁻ units. unavarra.es

Identification of Functional Groups : FTIR is effective in identifying various functional groups. For instance, the antisymmetric and symmetric stretching modes of the phosphate group are typically observed around 1240 cm⁻¹ and 1080 cm⁻¹, respectively. mdpi.com In dysprosium-doped glasses, a pronounced FTIR band at 1085 cm⁻¹ is specific to (PO₃)²⁻ units. unavarra.es

Water and Hydroxyl Groups : Bands corresponding to adsorbed water are often observed around 3400 cm⁻¹ and 1625 cm⁻¹. rsc.org The presence of hydrogen bonding can be indicated by peaks in the 2261-2423 cm⁻¹ range. scispace.com

The following table summarizes common FTIR band assignments for phosphate-containing materials:

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| <1250 | Phosphate vibrational modes | rsc.org |

| 1085 | (PO₃)²⁻ units | unavarra.es |

| 1625, 3400 | Adsorbed water (H-O-H bending and stretching) | rsc.org |

| 830-1200 | Asymmetrical stretching of P-O-P and symmetrical stretching of (PO₄)³⁻ | unavarra.es |

Raman Spectroscopy for Vibrational Modes and Network Structures

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that are symmetric and less polar.

Key findings from Raman studies on phosphate materials include:

Phosphate Group Vibrations : For monazite-type structures like this compound, factor group analysis predicts 36 Raman active modes. hzdr.de The symmetrical stretching mode (ν₁) of the phosphate group is observed in the range of 981 to 988 cm⁻¹, while the symmetrical bending mode (ν₂) is found between 473 to 475 cm⁻¹. hzdr.de The antisymmetric stretching (ν₃) and bending (ν₄) modes appear around 1065-1070 cm⁻¹ and 628-631 cm⁻¹, respectively. hzdr.de

Network Structure : In phosphate glasses, Raman spectra show intense symmetrical stretching vibration modes of P-O-P bonds (bridging oxygen atoms) in the 640-840 cm⁻¹ range. unavarra.es The region from 830-1400 cm⁻¹ reveals asymmetrical stretching modes of P-O-P bonds and symmetrical stretching modes of (PO₄)³⁻ units. unavarra.es

Influence of Cations : The introduction of cations like Dy³⁺ can modify the local symmetry, leading to shifts in the Raman peaks. unavarra.es

The following table summarizes Raman band assignments for phosphate structures:

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 981 - 988 | Symmetrical stretching mode (ν₁) of PO₄ | hzdr.de |

| 473 - 475 | Symmetrical bending mode (ν₂) of PO₄ | hzdr.de |

| 1065 - 1070 | Antisymmetrical stretching mode (ν₃) of PO₄ | hzdr.de |

| 628 - 631 | Antisymmetrical bending mode (ν₄) of PO₄ | hzdr.de |

| 640 - 840 | Symmetrical stretching of P-O-P bonds in glasses | unavarra.es |

Advanced Structural Probes

X-ray Absorption Near Edge Structure (XANES) for Local Electronic and Structural Environment

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the local electronic structure, oxidation state, and coordination environment of the absorbing atom. wikipedia.orgscispace.com

In the context of dysprosium-containing materials, XANES can be used to probe the local environment around the Dy ions. Studies on dysprosium-doped borophosphate glasses have utilized XANES to confirm that dysprosium exists in the +3 oxidation state. researchgate.net The shape of the XANES spectrum is sensitive to the local geometry and the mixing of valence orbitals of the absorbing atom with those of its neighbors. slu.se For instance, the bifurcation of the Dy L₃ absorption edge can indicate the occupancy of different lattice sites by dysprosium ions. rsc.org

Pair Distribution Function (PDF) Analysis from Electron Diffraction for Disordered Structures

Pair Distribution Function (PDF) analysis is a technique used to study the local structure of materials, particularly those that are disordered or nanocrystalline. uni-ulm.deacs.orgosti.gov It is derived from the Fourier transformation of scattering data, which can be obtained from X-ray, neutron, or electron diffraction. acs.orgnih.gov The resulting PDF provides a histogram of interatomic distances within the material. acs.org

For this compound, specifically in its hydrated rhabdophane form (DyPO₄·nH₂O), PDF analysis of electron diffraction data has been employed to characterize disordered superstructures. iucr.orgresearchgate.net This analysis revealed a disordered arrangement of water molecules within the structural pores, with correlation lengths estimated to be 2–3 nm along the c-axis and ~5 nm along the a/b axes. iucr.orgresearchgate.net This demonstrates the utility of PDF analysis in understanding not just the crystalline framework but also the disordered components within a material's structure. iucr.org

Spectroscopic Investigations of Dysprosium Phosphate Systems

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a fundamental technique used to probe the electronic structure of materials. In the context of dysprosium-doped phosphate (B84403) glasses and crystals, this method provides valuable insights into the behavior of the Dy³⁺ ions within the host material.

The absorption spectra of dysprosium-doped phosphate materials are characterized by a series of sharp peaks corresponding to the intra-configurational 4f-4f electronic transitions of the Dy³⁺ ion. researchgate.netdntb.gov.ua These transitions, which are formally forbidden by the Laporte selection rule, become partially allowed due to the influence of the local crystal field, which lacks a center of inversion.

The absorption bands arise from the excitation of electrons from the ⁶H₁₅/₂ ground state to various excited states. researchgate.net In phosphate glass hosts, numerous absorption bands have been identified across the UV-Vis-NIR regions. thaiscience.info For instance, studies on Dy³⁺-doped phosphate glasses have revealed absorption peaks corresponding to transitions to excited levels such as ⁶P₃/₂, ⁶P₇/₂, ⁶P₅/₂, ⁴F₇/₂, ⁴G₁₁/₂, ⁴I₁₅/₂, ⁶F₃/₂, ⁶F₅/₂, ⁶F₇/₂, ⁶F₉/₂, ⁶F₁₁/₂+⁶H₉/₂, and ⁶H₁₁/₂. unavarra.es The transition from the ⁶H₁₅/₂ ground state to the combined ⁶F₁₁/₂+⁶H₉/₂ excited states often exhibits high intensity. thaiscience.info Similarly, in oxyfluoride phosphate glasses, prominent absorption bands corresponding to transitions from the ⁶H₁₅/₂ ground state to excited states like ⁴K₁₃/₂+⁴L₁₃/₂, ⁶P₇/₂, ⁴M₁₅/₂+⁶P₇/₂, ⁴I₁₁/₂, ⁴F₇/₂, ⁴I₁₃/₂, ⁴G₁₁/₂, ⁴I₁₅/₂, and ⁴F₉/₂ have been observed. semanticscholar.org The specific positions and intensities of these absorption bands are sensitive to the composition and structure of the phosphate host material. scispace.com

Table 1: Observed f-f Electronic Transitions of Dy³⁺ in Phosphate Glass

| Transition from ⁶H₁₅/₂ to Excited State | Wavelength (nm) |

|---|---|

| ⁶P₃/₂ | 324 |

| ⁶P₇/₂ | 349 |

| ⁶P₅/₂ + ⁶P₃/₂ | 364 |

| ⁴F₇/₂ | 387 |

| ⁴G₁₁/₂ | 425 |

| ⁴I₁₅/₂ | 452 |

| ⁶F₃/₂ | 751 |

| ⁶F₅/₂ | 801 |

| ⁶F₇/₂ | 897 |

| ⁶F₉/₂ | 1092 |

| ⁶F₁₁/₂ + ⁶H₉/₂ | 1270 |

| ⁶H₁₁/₂ | 1677 |

Data sourced from a study on Dy³⁺-doped phosphate glasses. unavarra.es

The intensity of the f-f absorption bands can be quantified by their oscillator strengths. These experimental oscillator strengths (f_exp) are determined from the integrated areas of the absorption bands. ajabs.org The Judd-Ofelt theory is a powerful theoretical framework used to analyze these intensities and derive important radiative properties. aip.org This theory utilizes three intensity parameters, Ωλ (where λ = 2, 4, 6), which are sensitive to the local environment of the Dy³⁺ ion and the nature of the chemical bonding. scispace.com

The Judd-Ofelt parameters are obtained by a least-squares fit between the experimental and calculated oscillator strengths. scispace.com The Ω₂ parameter is particularly sensitive to the asymmetry of the ligand field around the Dy³⁺ ion and the covalency of the Dy-O bond. semanticscholar.orgcolostate.edu A larger Ω₂ value suggests a higher degree of asymmetry and covalency. thaiscience.infosemanticscholar.org The Ω₄ and Ω₆ parameters are related to the bulk properties of the glass, such as its rigidity and viscosity. mdpi.com

The trend of the Judd-Ofelt parameters can vary depending on the specific phosphate glass composition. For example, in some lithium fluorophosphate (B79755) glasses, the trend is Ω₂ > Ω₆ > Ω₄, while in other phosphate glass systems, a trend of Ω₂ > Ω₄ > Ω₆ has been reported. thaiscience.infosemanticscholar.orgresearchgate.net The calculated Judd-Ofelt parameters are then used to predict various radiative properties, including transition probabilities, radiative lifetimes, and branching ratios for the excited states of the Dy³⁺ ion. sphinxsai.com

Table 2: Judd-Ofelt Parameters for Dy³⁺ in Various Phosphate Glass Systems

| Glass System | Ω₂ (x10⁻²⁰ cm²) | Ω₄ (x10⁻²⁰ cm²) | Ω₆ (x10⁻²⁰ cm²) |

|---|---|---|---|

| Lithium Fluorophosphate | 7.62 | 1.95 | 4.20 |

| Sodium-Aluminum-Phosphate | 6.68 | 1.10 | 1.73 |

Data sourced from studies on different dysprosium-doped phosphate glasses. semanticscholar.orgscispace.com

Photoluminescence Emission Spectroscopy

Photoluminescence spectroscopy is a crucial technique for characterizing the light-emitting properties of dysprosium-doped phosphate materials. By exciting the material with a suitable wavelength, typically in the UV or blue region, the subsequent emission of light is analyzed to understand the luminescence behavior.

The excitation spectra of dysprosium-doped phosphate materials are typically monitored at the most intense emission wavelength. These spectra reveal the efficiency with which different excitation wavelengths populate the emitting state of the Dy³⁺ ion. The excitation peaks generally correspond to the same f-f transitions observed in the absorption spectra. semanticscholar.orgbanglajol.infoaip.org For instance, excitation spectra recorded by monitoring the yellow emission at around 572-575 nm often show a strong excitation band around 350 nm, corresponding to the ⁶H₁₅/₂ → ⁶P₇/₂ transition. semanticscholar.orgdoi.org Other prominent excitation peaks can be found at wavelengths corresponding to transitions to levels such as ⁶P₅/₂, ⁴I₁₃/₂, ⁴G₁₁/₂, and ⁴I₁₅/₂. aip.orgnih.gov

Upon excitation, Dy³⁺ ions in phosphate hosts exhibit characteristic emission spectra in the visible region. researchgate.net The emission spectra are dominated by two main bands: a blue emission and a yellow emission. dntb.gov.uasphinxsai.combanglajol.info A weaker red emission is also often observed. sphinxsai.com In some phosphate glass systems, four distinct emission peaks have been identified at approximately 483 nm, 574 nm, 663 nm, and 753 nm. thaiscience.info These emissions correspond to transitions from the ⁴F₉/₂ excited state to the lower-lying ⁶H₁₅/₂, ⁶H₁₃/₂, ⁶H₁₁/₂, and ⁶H₉/₂ + ⁶F₁₁/₂ levels, respectively. thaiscience.info

The two most prominent emission bands in dysprosium-doped phosphate materials are the blue emission, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and the yellow emission, corresponding to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. dntb.gov.uasphinxsai.comcapes.gov.brajol.infonih.gov The blue transition, occurring around 482-487 nm, is a magnetic dipole transition and is relatively insensitive to the host environment. ajol.infonih.gov In contrast, the yellow transition, observed around 572-576 nm, is a hypersensitive electric dipole transition. ajol.infonih.gov Its intensity is strongly influenced by the local symmetry of the crystal field around the Dy³⁺ ion. ajol.infonih.gov

The intensity ratio of the yellow to blue (Y/B) emission provides valuable information about the local environment of the Dy³⁺ ions. A higher Y/B ratio indicates that the Dy³⁺ ions occupy sites with lower symmetry (without an inversion center), which enhances the probability of the electric dipole transition. nih.gov Conversely, a lower Y/B ratio suggests that the Dy³⁺ ions are located in sites with higher symmetry. nih.gov The Y/B ratio can be tuned by altering the composition of the phosphate host, which in turn affects the potential of the material for applications such as white light generation. aip.org

The luminescence intensity of dysprosium-doped phosphate materials is highly dependent on the concentration of the Dy³⁺ activator ions. dntb.gov.uaaip.orgajol.infonih.gov Typically, the emission intensity increases with increasing Dy³⁺ concentration up to an optimal value. thaiscience.infoaip.orgaip.org Beyond this optimal concentration, the intensity begins to decrease, a phenomenon known as concentration quenching. dntb.gov.uathaiscience.infoaip.orgaip.org

Concentration quenching occurs due to non-radiative energy transfer processes between neighboring Dy³⁺ ions. acs.org As the concentration of Dy³⁺ ions increases, the average distance between them decreases, which enhances the probability of energy transfer. acs.org The dominant mechanism for this energy transfer is often found to be dipole-dipole interactions. acs.orgresearchgate.net Cross-relaxation channels, where an excited Dy³⁺ ion transfers part of its energy to a neighboring Dy³⁺ ion in the ground state, are a significant contributor to concentration quenching. acs.org For example, cross-relaxation channels such as (⁴F₉/₂ + ⁶H₁₅/₂) → (⁶F₃/₂ + ⁶H₉/₂, ⁶F₁₁/₂) have been identified as contributing to the quenching of the ⁴F₉/₂ luminescence. acs.org The critical distance for energy transfer, below which quenching becomes significant, has been estimated to be around 15 Å in some phosphate glass systems. acs.org

Decay Lifetime Measurements of Excited States

The decay lifetime of an excited state is a critical parameter in evaluating the efficiency and potential applications of a luminescent material. For dysprosium (Dy³⁺) ions in phosphate host lattices, the most studied emission originates from the ⁴F₉/₂ excited state. The lifetime of this state is sensitive to the host matrix, the concentration of Dy³⁺ ions, and the presence of defects or impurities which can provide non-radiative decay pathways.

The decay curves for the ⁴F₉/₂ level in dysprosium-doped phosphate materials are often analyzed to understand energy transfer mechanisms. In many systems, the decay profile is found to be non-exponential, particularly at higher concentrations of Dy³⁺. This non-exponential behavior is frequently attributed to energy transfer processes, such as dipole-dipole interactions, between excited and unexcited Dy³⁺ ions, leading to concentration quenching. researchgate.net For instance, in lead phosphate glasses, a non-exponential decay nature and a quenching of the lifetime are observed at Dy³⁺ concentrations of 1.0 mol% or higher. researchgate.net

In contrast, at low doping concentrations, the decay may approach a single exponential function, from which the intrinsic lifetime of the excited state in that specific host can be determined. The lifetime can vary significantly depending on the specific phosphate host. For example, the fluorescence lifetime of the ⁴F₉/₂ manifold in a YPO₄ host lattice has been measured to be 139.0 μs. researchgate.net In hexagonal gadolinium phosphate nanocrystals (h-(Gd₀.₉₅Dy₀.₀₅)PO₄), the emissions at 478 nm (⁴F₉/₂ → ⁶H₁₅/₂) and 573 nm (⁴F₉/₂ → ⁶H₁₃/₂) exhibit bi-exponential decay with average lifetime values of approximately 234.7 ns and 229.4 ns, respectively. rsc.org This much shorter lifetime compared to the YPO₄ host highlights the significant influence of the crystal structure, size, and surrounding ions. Studies on t-(Y₀.₉₉Dy₀.₀₁)PO₄ spheres also involve fluorescence lifetime analysis to characterize their luminescent properties. sci-hub.se

The table below summarizes reported decay lifetime values for the ⁴F₉/₂ excited state of Dy³⁺ in various phosphate host materials.

Correlated Color Temperature (CCT) and CIE Chromaticity Analysis for White Light Applications

The unique emission spectrum of the Dy³⁺ ion, which features prominent bands in the blue (~480 nm, ⁴F₉/₂ → ⁶H₁₅/₂) and yellow (~575 nm, ⁴F₉/₂ → ⁶H₁₃/₂) regions, makes it a prime candidate for single-component phosphors for white light generation. nih.gov By tuning the relative intensities of these blue and yellow emissions, it is possible to achieve white light. The Commission Internationale de l'Eclairage (CIE) 1931 chromaticity diagram is used to quantify the color of the emitted light, while the Correlated Color Temperature (CCT) describes the color appearance of the light source, indicating whether it is "warm" (lower CCT) or "cool" (higher CCT).

In dysprosium-doped phosphate systems, the ratio of the yellow to blue (Y/B) emission intensities is a key factor determining the resulting color coordinates and CCT. This ratio is highly dependent on the local symmetry of the Dy³⁺ ion in the host lattice. The yellow emission (⁴F₉/₂ → ⁶H₁₃/₂) is a hypersensitive electric dipole transition, which becomes dominant when the Dy³⁺ ion occupies a site with low symmetry and no inversion center. Conversely, the blue emission (⁴F₉/₂ → ⁶H₁₅/₂) is a magnetic dipole transition that is more prominent when Dy³⁺ is located at a high-symmetry site with an inversion center. nih.gov

Research on various dysprosium-doped phosphate materials has demonstrated their potential for white light applications. For instance, in some Dy³⁺-doped phosphate materials, the blue light emissions dominate, indicating that the Dy³⁺ ions are situated in high symmetry sites. nih.gov This results in CCT values in the cool bluish-white range, from 5962 K to 12,606 K. nih.gov In optically transparent lead zinc phosphate glasses, an optimized composition excited at 350 nm produced CIE coordinates of (0.309, 0.341), which fall in the pure white region, with a CCT of 6547 K, representing cool white light. capes.gov.br

Similarly, Sr₃Gd(PO₄)₃:Dy³⁺ phosphors have been evaluated, yielding CIE chromaticity coordinates of approximately (0.314, 0.360), which are located in the white region of the CIE diagram. rgmcet.edu.in Nanocrystals of h-(Gd₀.₉₅Dy₀.₀₅)PO₄ have achieved nearly pure white-light luminescence with a CIE coordinate of (0.33, 0.37) under 274 nm excitation. rsc.org This was attributed to the nanocrystal size effect, which enhances the typically symmetry-forbidden yellow transition, making its intensity comparable to the blue transition. rsc.org Co-doping with other ions, such as Ce³⁺ in a Zn₂P₂O₇ host, can also be an effective strategy to tune the emission color, achieving a cool bluish-white light with a CCT value of 10,490 K and CIE coordinates of (0.2764, 0.2876). nih.gov

The following table presents the CIE chromaticity coordinates and CCT values for various dysprosium phosphate systems, highlighting their suitability for white light applications.

Computational and Theoretical Modeling Approaches

Molecular Dynamics (MD) Simulations for Atomic Structure and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to model the atomic structure and dynamics of materials. By simulating the movement of atoms and their interactions over time, MD can provide a detailed picture of the material's structure at the atomic level.

MD simulations have been instrumental in investigating the distribution of rare-earth ions, such as dysprosium, within phosphate (B84403) glass networks. A notable study on dysprosium alumino-phosphate glass (DyAl(0.30)P(3.05)O(9.62)) utilized MD simulations to identify the relative distribution of dysprosium ions. The simulations revealed correlations at 3.80(5) Å and 6.40(5) Å, with relative coordination numbers of 0.8(1) and 7.3(5), respectively. slujst.com.ngmdpi.com This data provides evidence for the clustering of a minority of rare-earth ions within the glass structure. slujst.com.ngmdpi.com

The simulations also detailed the local atomic environment of the dysprosium ions. The nearest neighbor Dy-O peak was found to be at 2.30 Å, with each dysprosium atom being coordinated to an average of 5.8 nearest neighbor oxygen atoms. slujst.com.ngmdpi.com This detailed structural information is crucial for understanding how the local environment affects the material's properties.

Table 1: MD Simulation Results for Dysprosium Alumino-Phosphate Glass

| Parameter | Value | Significance |

|---|---|---|

| Dy-Dy Correlation Distances | 3.80(5) Å and 6.40(5) Å | Indicates rare-earth clustering. |

| Dy-Dy Coordination Numbers | 0.8(1) and 7.3(5) | Quantifies the extent of clustering. |

| Nearest Neighbor Dy-O Peak | 2.30 Å | Defines the primary coordination shell. |

| Average Dy-O Coordination Number | 5.8 | Describes the local environment of Dy ions. |

In the case of dysprosium alumino-phosphate glass, the role of aluminum within the network was also explicitly modeled. It was found that aluminum is predominantly tetrahedrally coordinated (78%) and primarily bonds to phosphorus via an oxygen atom, with a negligible amount of Al-O-Dy bonds present. slujst.com.ngmdpi.com This insight helps to explain the improved mechanical properties of these glasses when aluminum is added. slujst.com.ngmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the electronic and vibrational properties of materials like dysprosium phosphate.

While specific DFT studies on the electronic band structure of pure this compound are not widely available, research on related rare-earth phosphates and doped materials provides valuable insights. For instance, first-principles DFT calculations on Er-doped dysprosium orthovanadate have shown that the incorporation of dopants can significantly alter the electronic characteristics. researchgate.net Replacing Dy atoms with Er atoms through substitutional doping was found to reduce the band gap from 2.87 eV to 2.79 eV. researchgate.net This demonstrates that the electronic band structure, and consequently the charge carrier behavior, can be tuned by doping. The electronic bands near the Fermi level in such compounds are strongly influenced by the molecular orbitals of the constituent atoms. researchgate.net

Generally, rare-earth phosphates are known to have relatively large band gaps, often above 5 eV, which contributes to their stability and excellent luminescence properties. acs.org DFT calculations are crucial for accurately predicting these band gaps and understanding the nature of the electronic transitions that govern the material's optical properties.

The vibrational properties of the phosphate group are highly sensitive to its conformation and interactions with its environment. researchgate.net A combination of MD and DFT calculations has proven to be a reliable approach for predicting and interpreting the infrared (IR) and Raman spectra of phosphate-containing molecules. researchgate.netacademicjournals.org To accurately link the structure and the spectra, it is often necessary to explicitly include the solvent in the computational model. researchgate.net

DFT calculations can predict the vibrational frequencies associated with different modes of the phosphate group. For example, in phosphate glasses, characteristic bands in the vibrational spectra can be assigned to specific stretching and bending modes of the PO₄ tetrahedra. Studies on samarium-terbium phosphate solid solutions show that the ν1 (symmetrical stretching), ν2 (symmetrical bending), ν3 (antisymmetrical stretching), and ν4 (antisymmetrical bending) vibrations of the phosphate group are clearly identifiable in the Raman and IR spectra. researchgate.net Similar principles apply to this compound, where DFT can be used to assign spectral features to specific vibrational modes, providing insights into the local structure and bonding.

Theoretical Models for Mechanical and Elastic Properties

Theoretical models are essential for predicting and understanding the mechanical and elastic properties of glasses, including those containing this compound. These models provide a framework for correlating the chemical composition and atomic structure with macroscopic properties like hardness and elastic moduli.

In a study of calcium sulfo-phospho-borate glasses containing Dy³⁺ ions, the experimental measurements of elastic moduli were found to align well with predictions from the Makishima-Mackenzie and Rocherulle models. slujst.com.ng As the concentration of Dy³⁺ increased, the elastic moduli, including Young's modulus, longitudinal modulus, shear modulus, and bulk modulus, also increased. slujst.com.ng This indicates a strengthening of the glass network.

The Makishima-Mackenzie model is a widely used theoretical framework for estimating the elastic moduli of oxide glasses based on their chemical composition. slujst.com.ngmdpi.commst.edunsps.org.ng It considers the dissociation energy per unit volume and the packing density of the constituent oxides. mdpi.comnsps.org.ng The Rocherulle model is an extension of the Makishima-Mackenzie model that provides a refined calculation of the packing factors. researchgate.net The agreement between these theoretical models and experimental data for dysprosium-containing glasses underscores their utility in predicting mechanical properties and guiding the design of new glass compositions with desired characteristics. slujst.com.ng

Application of Makishima-Mackenzie and Rocherulle Models to Dysprosium-Doped Glasses

The Makishima-Mackenzie and Rocherulle models are theoretical frameworks used to calculate and predict the elastic moduli of oxide glasses based on their chemical composition. These models are founded on the concept that the elastic properties are a function of the dissociation energy of the constituent oxides and the packing density of the atoms within the glass network.

In the study of dysprosium-doped glasses, these models have been successfully applied to forecast mechanical properties. For instance, in research on calcium sulfo-phospho-borate glasses doped with Dy³⁺ ions, experimental measurements of the elastic moduli showed good alignment with the predictions derived from both the Makishima-Mackenzie and Rocherulle models. slujst.com.ng This correlation underscores the utility of these theoretical calculations in understanding the mechanical behavior of such glasses. slujst.com.ng The models have also been employed to study other dysprosium-doped systems, such as B₂O₃-TeO₂-BaO glasses, further validating their applicability. researchgate.net

The core of the Makishima-Mackenzie model lies in the calculation of the packing density, which is derived from the ionic radii and composition, and the total dissociation energy per unit volume. researchgate.net The Rocherulle model provides an extension or refinement of these principles, particularly for specific glass systems like oxynitride glasses. sci-hub.se The agreement between the theoretical values obtained from these models and experimental data for various glass systems, including neodymium oxide-doped zinc tellurite (B1196480) glasses, has been noted as excellent. upm.edu.my This predictive power is valuable for the a priori estimation of a glass's hardness, strength, and durability, guiding the development of materials for specific applications like hard surface engineering. slujst.com.ng

The following table summarizes findings from a study on calcium sulfo-phospho-borate glasses doped with varying concentrations of Dysprosium oxide (Dy₂O₃), where experimental values were compared with theoretical models.

| Property | CSPBDy0.2 | CSPBDy0.4 | CSPBDy0.6 | CSPBDy0.8 | CSPBDy1.0 |

| Poisson's Ratio (Experimental) | 0.331 | 0.315 | 0.298 | 0.283 | 0.270 |

| Vickers Hardness (GPa) | 2.009 | 2.871 | 3.512 | 4.011 | 4.517 |

| Young's Modulus (Makishima-Mackenzie) | 48.72 GPa | 53.84 GPa | 59.87 GPa | 64.62 GPa | 68.85 GPa |

| Young's Modulus (Rocherulle) | 49.33 GPa | 54.51 GPa | 60.62 GPa | 65.43 GPa | 69.72 GPa |

| This table presents data adapted from a study on dysprosium-doped calcium sulfo-phospho-borate glasses, illustrating the correlation between experimental results and theoretical predictions. slujst.com.ng |

Finite Element Modeling (FEM) for Composite Material Design

Finite Element Modeling (FEM), also known as Finite Element Analysis (FEA), is a powerful computational technique used to simulate how a material or structure behaves under various physical conditions. ptmk.net It is instrumental in composite material design, allowing researchers to predict mechanical responses, analyze stress distribution, and optimize the design before fabrication, thereby saving time and reducing reliance on costly physical testing. ptmk.netmdpi.com

In the field of this compound composites, FEM has been pivotal. A notable application is in the design and analysis of 3D-printed scaffolds made from polylactide (PLA) reinforced with this compound (DyPO₄) particles, intended for bone tissue engineering. acs.orgnih.gov In this research, scientists developed representative volume element (RVE) models to understand the intrinsic properties of the PLA/DyPO₄ composite. acs.org

This FEM analysis was performed under both static and dynamic loading conditions to validate the experimental results. acs.orgnih.gov The detailed mechanical evaluation of the 3D-printed composites revealed that the addition of 5 wt % DyPO₄ to the PLA matrix resulted in good strength, while concentrations beyond this led to a gradual decline. acs.orgnih.gov The FEA simulations helped to account for the reliability of these experimental findings. acs.org By simulating factors like stress, strain, and deformation, FEM provides crucial insights into the structural integrity of the composite, confirming its suitability for the intended application. mdpi.com This synergy between experimental testing and computational simulation is crucial for advancing the design of complex composite materials. researchgate.net

Advanced Functional Applications and Performance Analysis

Luminescent Materials for Solid-State Lighting and Laser Technologies

The distinct electronic transitions of the trivalent dysprosium ion (Dy³⁺) within a stable phosphate (B84403) host lattice give rise to valuable luminescent properties. These properties are being actively explored for applications in solid-state lighting (SSL), particularly for light-emitting diodes (LEDs), and for the development of specialized laser systems.

Dysprosium-doped phosphate materials are recognized as effective phosphors for use in phosphor-converted white LEDs (pc-WLEDs). The Dy³⁺ ion characteristically exhibits two dominant emission bands: a blue emission around 470-485 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and an intense yellow emission around 574-577 nm, resulting from the ⁴F₉/₂ → ⁶H₁₃/₂ transition. By combining these blue and yellow emissions, it is possible to generate white light from a single host material when excited by near-ultraviolet (n-UV) or blue LED chips.

Research into various dysprosium-doped phosphate hosts, such as KMgPO₄:Dy³⁺ and LiSrPO₄:Dy³⁺, has demonstrated their potential for SSL applications. researchgate.netresearchgate.net The luminescence intensity is highly dependent on the concentration of Dy³⁺ ions, with quenching effects observed beyond an optimal concentration. researchgate.netresearchgate.net For instance, in KMgPO₄:Dy³⁺ phosphors synthesized via a wet chemical method, the maximum photoluminescence intensity was achieved at a Dy³⁺ concentration of 0.5 mol%. researchgate.net

Beyond LEDs, dysprosium-doped phosphate glasses are promising materials for solid-state lasers, particularly for generating yellow laser light. spiedigitallibrary.org The ⁴F₉/₂ → ⁶H₁₃/₂ transition is the basis for this application. spiedigitallibrary.org Studies on Dy³⁺-doped phosphate glass fibers have yielded important spectroscopic data essential for laser design. spiedigitallibrary.orgresearchgate.net

Table 1: Spectroscopic Properties of a Dy³⁺-doped Phosphate Glass Fiber for Laser Applications researchgate.netspiedigitallibrary.org

| Parameter | Value | Wavelength/Transition |

|---|---|---|

| Dopant Concentration | 0.12 at. % Dy³⁺ | - |

| Absorption Cross-Section (σₐₒₛ) | 0.11 × 10⁻²⁰ cm² | 452.4 nm |

| Stimulated Emission Cross-Section (σₛₑ) | 0.36 × 10⁻²⁰ cm² | 574.1 nm (⁴F₉/₂ → ⁶H₁₃/₂) |

| Luminescence Lifetime (τ) | 818 µs | ⁴F₉/₂ manifold |

The high luminescence quantum efficiency, approaching unity in some phosphate glass fibers, underscores their potential for efficient laser operation. spiedigitallibrary.org

Achieving high-quality white light for general illumination requires careful optimization of the phosphor's emission spectrum. For dysprosium phosphate phosphors, the key is to balance the intensity ratio of the blue and yellow emission bands (Y/B ratio). This ratio determines the correlated color temperature (CCT) and the chromaticity coordinates (CIE) of the emitted light. researchgate.net

The position of the Dy³⁺ ions within the host lattice plays a critical role. When Dy³⁺ ions occupy sites with low symmetry and no inversion center, the yellow emission tends to be more intense than the blue emission. Conversely, high-symmetry sites promote stronger blue emission. researchgate.net

A primary strategy for optimizing white light emission is co-doping the this compound material with other rare-earth ions. Co-doping with ions like Europium (Eu³⁺), which typically emits in the red region, can compensate for the red-light deficiency often found in Dy³⁺-only phosphors. This leads to a higher color rendering index (CRI), resulting in warmer white light. Efficient energy transfer from Dy³⁺ to Eu³⁺ is a critical mechanism in these co-doped systems, allowing for the tuning of the final light output. spiedigitallibrary.org By adjusting the relative concentrations of the dopants, the CCT and CIE coordinates can be precisely controlled to produce light ranging from cool to warm white, making these materials highly adaptable for various lighting applications. spiedigitallibrary.org

Magnetic Materials and Spintronics Research

The significant magnetic moment of the dysprosium ion makes this compound and related compounds compelling candidates for the development of advanced magnetic materials. Research in this area spans from biomedical applications like MRI to fundamental studies in spintronics and quantum computing.

This compound (DyPO₄) nanoparticles have emerged as highly effective T₂ contrast agents for high-field and ultra-high-field (UHF) MRI. researchgate.net The efficacy of MRI contrast agents diminishes at the higher magnetic fields used in modern scanners, creating a need for new materials. researchgate.net DyPO₄ nanoparticles are chemically stable and can be synthesized with uniform, tunable sizes. researchgate.net

Research has shown a clear correlation between the particle size of DyPO₄ nanoparticles and their transverse relaxivity (r₂), a key metric for T₂ contrast agent performance. Larger nanoparticles generally exhibit higher r₂ values. In one study, DyPO₄ nanoparticles with a size of 57 nm demonstrated an r₂ value of 516 mM⁻¹s⁻¹ at a magnetic field of 9.4 T, one of the highest values reported for any dysprosium-based nanoparticle system. researchgate.net

Table 2: Transverse Relaxivity (r₂) of DyPO₄ Nanoparticles at 9.4 T researchgate.net

| Particle Size (nm) | r₂ Value (mM⁻¹s⁻¹) |

|---|---|

| 23 | 147 |

| 37 | 364 |

| 57 | 516 |

For biomedical applications, these nanoparticles are often functionalized with polymers like polyacrylic acid (PAA) or polyethylene (B3416737) glycol (PEG) to ensure colloidal stability in aqueous solutions and to improve biocompatibility. researchgate.net In vitro and in vivo studies have indicated that functionalized DyPO₄ nanoparticles have negligible toxicity and show no evidence of causing histopathological changes in major organs. researchgate.net

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting magnetic hysteresis at low temperatures. They are of great interest for potential applications in high-density data storage and quantum computing. The large magnetic anisotropy of the dysprosium ion makes it a prime candidate for creating SMMs.

The ligand environment surrounding the dysprosium ion is crucial for determining the magnetic properties of the SMM. Research has focused on using phosphorus-donor ligands to influence these properties. researchgate.net Studies have shown that varying the phosphorus ligand from a neutral phosphine (B1218219) to anionic phosphide (B1233454) or phosphinidene (B88843) can dramatically alter the magnetic behavior of the dysprosium complex. researchgate.net A phosphide-ligated, trimetallic dysprosium SMM was found to exhibit a large energy barrier for magnetization reversal of 256 cm⁻¹ and magnetic hysteresis up to 4.4 K. researchgate.net Incorporating a phosphorus atom into the framework of a dysprosium metallocene has also been shown to lead to two distinct high-temperature Orbach relaxation processes with very high energy barriers. This demonstrates that phosphorus-containing ligands can be effectively used to modulate the crystal field environment around the dysprosium ion to enhance SMM performance. researchgate.net

Dysprosium-doped phosphate glasses exhibit strong paramagnetic behavior due to the high magnetic moment of the Dy³⁺ ions. This property makes them interesting for magneto-optical applications, where a magnetic field can be used to control the properties of light passing through the material. A key magneto-optical phenomenon is the Faraday effect, which is the rotation of the plane of polarization of light in response to a magnetic field applied along the direction of light propagation.

The strength of the Faraday effect is quantified by the Verdet constant. Research on an aluminophosphate glass doped with 10 mol% Dy₂O₃ demonstrated paramagnetic features and a Verdet constant of approximately -0.05 min/Oe/cm at a wavelength of 600 nm. The development of materials with a high Verdet constant is important for creating devices like optical isolators, which protect laser sources from back-reflections. The paramagnetic nature of dysprosium ions in a stable phosphate glass matrix makes these materials promising candidates for such magneto-optical components.

Catalytic Applications

Dysprosium-containing phosphate materials and their composites are emerging as significant players in the field of catalysis, particularly in environmental remediation and energy production. The unique electronic properties of dysprosium, specifically its ability to influence band structure and facilitate charge separation, make it a valuable component in photocatalytic systems.

Photocatalytic Activity of Dysprosium-Containing Phosphate Composites

The incorporation of dysprosium into various semiconductor matrices has been shown to substantially enhance their photocatalytic performance. While pure this compound is less studied, dysprosium-doped composites and dysprosium oxide composites exhibit notable activity. The primary strategy involves using dysprosium ions (Dy³⁺) as dopants or creating nanocomposites with dysprosium oxide (Dy₂O₃) to improve the efficiency of established photocatalysts like tungsten trioxide (WO₃), titanium dioxide (TiO₂), and bismuth vanadate (B1173111) (Bi₄V₂O₁₁). researchgate.netnih.govacs.org

The enhancement is attributed to several key factors:

Improved Light Absorption: Doping with dysprosium can modify the electronic band structure of the host semiconductor, often leading to a narrower band gap. This allows the material to absorb a broader range of light, including more of the visible spectrum, which constitutes the largest portion of solar energy. researchgate.netnih.gov

Enhanced Charge Separation: Dy³⁺ ions can act as trapping sites for photogenerated electrons. This trapping temporarily prevents the electrons from recombining with their corresponding holes, thereby increasing the lifetime of the charge carriers available to participate in redox reactions on the catalyst's surface. researchgate.net

Increased Active Sites: The introduction of dysprosium can influence the morphology and crystal growth of the host material, often resulting in a larger surface area and a higher density of active sites for catalysis. nih.gov

Research has demonstrated these effects in various systems. For instance, Dy³⁺-doped WO₃ nanoparticles showed improved photoactivity and photostability for the degradation of Rhodamine B dye. researchgate.net Similarly, Dy/BVO (dysprosium-doped Bi₄V₂O₁₁) nanoparticles exhibited significantly enhanced photocatalytic efficiency in degrading the tetracycline (B611298) drug under visible light compared to undoped BVO. acs.org Composites such as Dy₂O₃@TiO₂ have also proven effective, leveraging the synergistic interaction between the two oxides to boost degradation rates of organic dyes. nih.gov

Table 1: Performance of Dysprosium-Containing Photocatalytic Composites

| Photocatalyst Composite | Target Pollutant | Key Findings | Source |

|---|---|---|---|

| Dy³⁺ doped WO₃ NPs | Rhodamine B (RhB) | Enhanced photoactivity and photostability compared to pure WO₃. Dy-doping improved light absorption. | researchgate.net |

| Dy/Bi₄V₂O₁₁ (Dy/BVO) | Tetracycline (TC) | 5% Dy/BVO showed the highest photocatalytic activity for TC degradation under visible light. | acs.org |

| Dy₂O₃@TiO₂ | Rhodamine B (RhB) | Demonstrated significantly higher degradation rates than pure Dy₂O₃ or TiO₂. The composite structure prevented clumping and increased surface area. | nih.gov |

Investigation of Dye Degradation Mechanisms

The degradation of organic dyes using dysprosium-containing photocatalysts is driven by the generation of highly reactive oxygen species (ROS). The mechanism is initiated when the semiconductor material absorbs photons with energy equal to or greater than its band gap, creating electron-hole (e⁻-h⁺) pairs.

The process unfolds as follows:

Photoexcitation: The photocatalyst absorbs light, promoting an electron from the valence band (VB) to the conduction band (CB), leaving a hole behind (h⁺).

Catalyst + hv → e⁻(CB) + h⁺(VB)

Charge Carrier Separation: The Dy³⁺ ions play a crucial role here. The Dy³⁺ ion can accept an excited electron, forming Dy²⁺, which effectively reduces the rate of electron-hole recombination. researchgate.net

Generation of Reactive Species:

The trapped electron (on Dy²⁺ or the catalyst's CB) is transferred to adsorbed oxygen molecules (O₂) to form superoxide (B77818) radicals (•O₂⁻). researchgate.net

The holes (h⁺) in the valence band can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly oxidizing hydroxyl radicals (•OH).

Dye Degradation: These powerful radicals (•O₂⁻ and •OH) attack the complex organic dye molecules, breaking them down through a series of oxidation reactions into simpler, less harmful intermediates, and ultimately into carbon dioxide (CO₂) and water (H₂O). researchgate.net

Studies on Dy-doped materials confirm this mechanism. For example, in Dy-doped WO₃, the Dy³⁺ ion acts as an electron donor to adsorbed O₂, forming the superoxide radical, while the resulting Dy⁴⁺ can accept a photoexcited electron, reducing the recombination rate and further enhancing catalytic activity. researchgate.net

Hydrogen Generation via Photocatalytic Water Splitting

Photocatalytic water splitting is a promising technology for producing clean hydrogen fuel using sunlight and water. smartwatermagazine.comwikipedia.org The process relies on a semiconductor photocatalyst to absorb light energy and drive the redox reactions of water splitting: the reduction of protons to hydrogen (H₂) and the oxidation of water to oxygen (O₂). aau.dksemanticscholar.org The efficiency of this process is heavily dependent on the photocatalyst's ability to absorb light and effectively separate the resulting electron-hole pairs. aau.dk